

Spectroscopic Profile of Deapi-platycodin D3: A Technical Guide

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Compound of Interest

Compound Name: *Deapi-platycodin D3*

Cat. No.: *B2398834*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Deapi-platycodin D3**, a triterpenoid saponin isolated from the roots of *Platycodon grandiflorum*. The information presented herein is essential for the identification, characterization, and quality control of this bioactive compound in research and drug development settings.

Chemical Identity

- Systematic Name: (2S,3R,4S,5R,6R)-2-(((3S,4aR,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-9-(2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydronicen-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Molecular Formula: $C_{58}H_{94}O_{29}$
- Molecular Weight: 1255.35 g/mol
- CAS Number: 67884-05-3

Spectroscopic Data

The structural elucidation and confirmation of **Deapi-platycodin D3** are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data of **Deapi-platycodin D3**

Assignment	Chemical Shift (δ , ppm)
Aglycone Protons	(Specific assignments require 2D NMR analysis)
Anomeric Protons	(Characteristic signals for sugar moieties)
Methyl Protons	(Multiple singlets and doublets)
Other Protons	(Complex multiplets)

Table 2: ^{13}C NMR Spectroscopic Data of **Deapi-platycodin D3**

Assignment	Chemical Shift (δ , ppm)
Aglycone Carbons	(Specific assignments require 2D NMR analysis)
Anomeric Carbons	(Characteristic signals for sugar moieties)
Methyl Carbons	(Multiple signals in the aliphatic region)
Carbonyl/Olefinic Carbons	(Signals in the downfield region)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Deapi-platycodin D3**, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of **Deapi-platycodin D3**

Ion	m/z (Observed)	Description
[M+H] ⁺	1255.35	Protonated molecular ion
[M+Na] ⁺	1277.33	Sodiated molecular ion
Key Fragments	Varies by ionization technique	Result from the loss of sugar moieties and other structural components.

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the NMR and MS data for triterpenoid saponins like **Deapi-platycodin D3**.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Deapi-platycodin D3** are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅.
- **Instrumentation:** A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 600 MHz instrument, is commonly used.
- **Data Acquisition:** Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural assignment. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

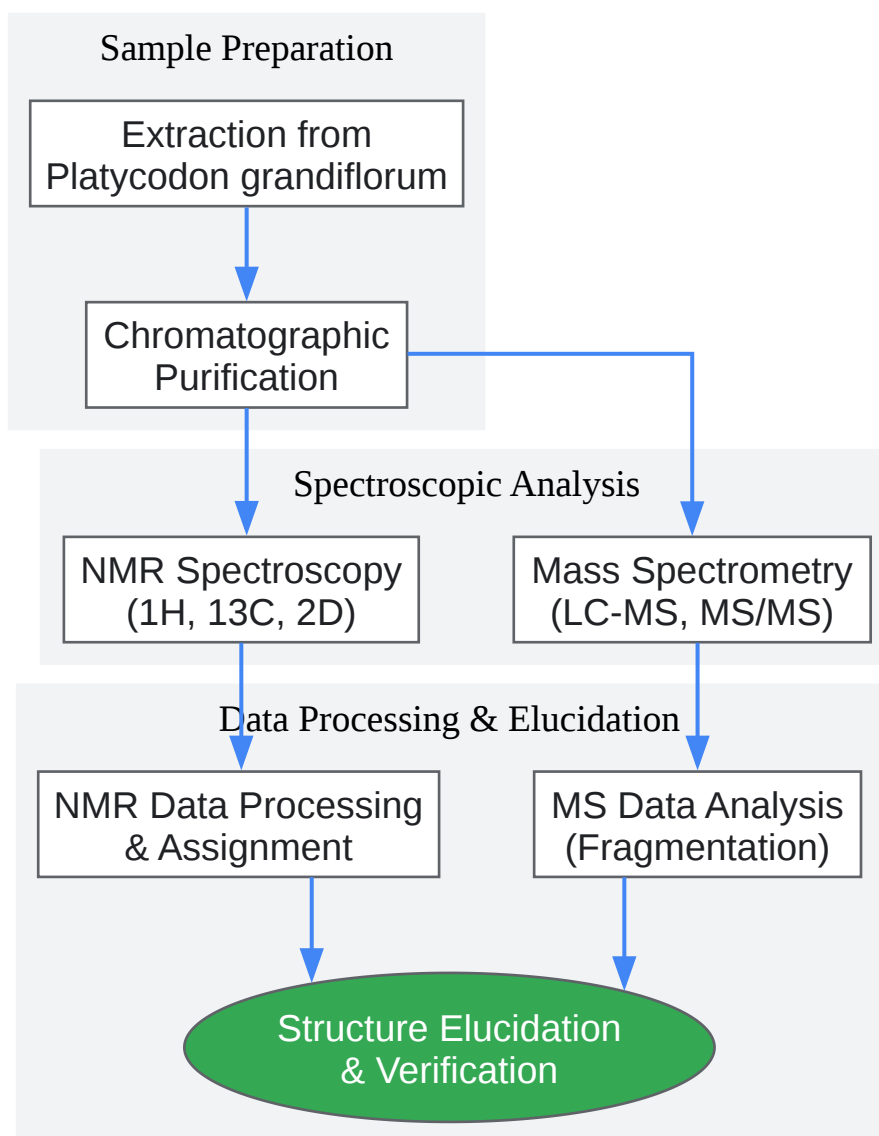
- **Instrumentation:** An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QToF/MS) is a powerful tool for the analysis of **Deapi-platycodin D3**.[\[1\]](#)
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase column, such as an Acquity UPLC BEH C18, is typically used.
 - **Mobile Phase:** A gradient of water (often with a small percentage of formic acid) and acetonitrile is employed to achieve separation.

- Mass Spectrometry Conditions:

- Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
- Analysis: Full scan MS is used to determine the molecular weight, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Deapi-platycodin D3**.



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References

- 1. Characterization of Saponins from Various Parts of *Platycodon grandiflorum* Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
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